2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride is a chemical compound known for its unique structure, which combines a pyridine ring with an indole moiety. This compound is often used in scientific research due to its potential biological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride typically involves the reaction of 2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including binding to specific receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-yl-1H-indole: Shares the pyridine-indole structure but lacks the ethylamine side chain.
2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine: Similar structure but without the dihydrochloride salt form.
Uniqueness
2-(2-Pyridin-2-YL-1H-indol-3-YL)-ethylamine dihydrochloride is unique due to its combination of a pyridine ring, an indole moiety, and an ethylamine side chain, along with its dihydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H17Cl2N3 |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H15N3.2ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;;/h1-7,10,18H,8-9,16H2;2*1H |
InChI Key |
KGCHLTHYCTWZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.